(4-Bromo-2-methylphenyl)methanethiol
Description
Contextual Significance of Aryl Thiol Functionalities in Contemporary Chemical Research
Aryl thiol functionalities are integral to numerous areas of modern chemical research. The thiol group, with its sulfur atom, is a versatile functional group known for its nucleophilicity and its ability to form strong bonds with metals. This property is exploited in the development of self-assembled monolayers on metal surfaces, a cornerstone of nanotechnology. ontosight.ai In organic synthesis, thiols are crucial intermediates and reagents, participating in a wide array of reactions, including additions to unsaturated systems and nucleophilic substitutions. ias.ac.in Furthermore, the thiol group is a key component of many biologically active molecules and pharmaceutical agents, where it can play a role in enzyme inhibition or antioxidant activity. The reversible oxidation of thiols to disulfides is a fundamental process in biological systems, highlighting the importance of this functional group in biochemistry. ontosight.ai
Elucidating the Research Landscape of (4-Bromo-2-methylphenyl)methanethiol
A comprehensive survey of the current scientific literature reveals that this compound is a compound that, while commercially available, has not been the subject of extensive, dedicated research studies. Its primary role appears to be that of a specialized building block in organic synthesis. The presence of the bromo, methyl, and methanethiol (B179389) groups on the phenyl ring provides multiple reactive sites, making it a potentially valuable precursor for the synthesis of more complex molecules.
The bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. researchgate.net The methyl group can influence the electronic properties and steric environment of the molecule. The methanethiol group, as discussed, is a versatile functionality for introducing sulfur into a target molecule.
While direct research on this compound is limited, the broader class of substituted benzyl (B1604629) thiols has been investigated for various applications. For instance, substituted benzyl thiazinoquinone derivatives have been studied for their potential antiparasitic activities. mdpi.com The research landscape for this compound is therefore largely defined by its potential utility in synthetic endeavors aimed at creating novel compounds with specific electronic, biological, or material properties.
Below is a data table summarizing the key properties of this compound, compiled from available chemical supplier information.
| Property | Value |
| Molecular Formula | C₈H₉BrS |
| Molecular Weight | 217.13 g/mol |
| CAS Number | 1824361-58-1 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Note: Physical properties such as boiling point, melting point, and density are not widely reported in publicly available databases.
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(4-bromo-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
NGTPWYYUHLZCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CS |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Methylphenyl Methanethiol and Its Precursor Intermediates
Strategic Assembly of the (4-Bromo-2-methylphenyl) Core
The initial phase in the synthesis of (4-Bromo-2-methylphenyl)methanethiol is the construction of the (4-Bromo-2-methylphenyl) core. This typically involves regioselective bromination of a methyl-substituted phenyl system.
Regioselective Aromatic Bromination Techniques on Methyl-Substituted Phenyl Systems
The regioselective bromination of toluene (B28343) and its derivatives is a fundamental transformation in organic synthesis. The methyl group, being an ortho-, para-directing activator, influences the position of the incoming bromine atom on the aromatic ring.
Two-phase electrolysis represents a modern and efficient method for the regioselective bromination of toluene and substituted toluenes. This technique can yield ortho-brominated products with high selectivity (>95%) and in good yields (60-95%). The reaction is typically carried out in a single-compartment cell with platinum electrodes at 0 °C. A common solvent system involves chloroform (B151607) for the organic phase and an aqueous solution of sodium bromide (60%) with a catalytic amount of hydrobromic acid as the aqueous phase. This method offers several advantages, including mild reaction conditions, high conversion rates, and the absence of significant secondary products.
Traditional chemical bromination methods often employ brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst. The choice of solvent and catalyst is crucial for controlling the regioselectivity. For instance, the bromination of p-cresol (B1678582) can be controlled to favor the formation of 2-bromo-4-methylphenol.
Halogen-Metal Exchange Reactions and Grignard Reagent Formation for Aryl Bromides
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which are versatile intermediates in organic synthesis. This reaction is particularly useful for preparing Grignard reagents from aryl bromides.
The formation of a Grignard reagent involves the reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). The resulting Grignard reagent, for example, (4-bromo-2-methylphenyl)magnesium bromide, is a potent nucleophile and a strong base. The success of Grignard reagent formation is highly dependent on the reaction conditions, including the purity of the magnesium and the absence of water and air, which can rapidly destroy the reagent. Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction by cleaning the surface of the magnesium.
An alternative to direct formation from the metal is the halogen-metal exchange reaction, where an aryl halide is treated with an organolithium reagent, such as n-butyllithium. This exchange is typically rapid and allows for the regiospecific introduction of lithium at the position formerly occupied by the halogen. This method is valuable for creating aryllithium compounds that may not be accessible through direct lithiation.
The choice between direct Grignard formation and halogen-metal exchange often depends on the substrate and the desired subsequent reaction. Continuous production processes for Grignard reagents have been shown to improve selectivity and reduce the formation of undesired Wurtz coupling byproducts.
Introduction of the Methanethiol (B179389) Functionality
Once the (4-bromo-2-methylphenyl) core is established, the next crucial step is the introduction of the methanethiol group. Several synthetic routes can be employed for this transformation.
Thiolation via Thiourea (B124793) Adduct Formation and Subsequent Hydrolysis
A classic and reliable method for the synthesis of thiols from alkyl halides involves the use of thiourea. The reaction proceeds through the formation of an isothiouronium salt, which is then hydrolyzed to yield the corresponding thiol.
The first step is the reaction of a benzyl (B1604629) halide, such as 4-bromo-2-methylbenzyl bromide, with thiourea. This reaction typically affords the S-alkylisothiouronium salt. Subsequent hydrolysis of this salt, usually under basic conditions (e.g., using sodium hydroxide), leads to the formation of the desired thiol, this compound, along with urea (B33335) and a salt. This method is advantageous as it avoids the direct handling of malodorous thiols. The entire process can often be carried out as a one-pot reaction, enhancing its practicality.
Microwave-assisted synthesis has been shown to accelerate this reaction, providing a time-saving alternative to conventional heating methods. The use of high-boiling solvents and potent amines for the cleavage of the isothiouronium salt can also lead to excellent yields and purity of the final thiol product.
Methodologies Utilizing In Situ Generated Thiomethyl Nucleophiles for Aromatic Transformations
An alternative approach involves the in situ generation of a thiomethyl nucleophile, which then reacts with the aromatic substrate. Dimethyl sulfoxide (B87167) (DMSO) can serve as an odorless and safe methylthiolating reagent and solvent. This method has the advantage of avoiding the use of foul-smelling thiols.
One-pot procedures have been developed for the synthesis of thioethers from aryl halides using thiourea and an alkyl halide in the presence of a catalyst. For instance, a copper-grafted functionalized mesoporous material has been used to catalyze the three-component coupling of aryl halides, thiourea, and benzyl bromide in an aqueous medium to produce aryl thioethers in good yields.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylphenyl Methanethiol
Reactivity Patterns of the Methanethiol (B179389) Group
The methanethiol group (-CH₂SH) is the site of significant nucleophilic and redox activity. The sulfur atom, with its lone pairs of electrons, readily engages in coordination with metal centers and can be oxidized to form higher-order sulfur species. Furthermore, the acidity of the S-H bond allows for the formation of a thiolate anion, a potent nucleophile.
Coordination Chemistry and Formation of Organometallic Complexes, with a Focus on Osmium(IV)
The methanethiol group, particularly after deprotonation to the thiolate (-CH₂S⁻), serves as a potent ligand for transition metals. Thiolate ligands are of significant interest due to their ability to stabilize metals in various oxidation states and their relevance in catalytic processes. psu.edu In the context of osmium, particularly the Os(IV) oxidation state, thiolate complexes have been successfully synthesized and characterized.
While direct coordination studies using (4-Bromo-2-methylphenyl)methanethiol are not extensively documented, the behavior can be inferred from related osmium(IV) thiolate complexes. For example, diamagnetic, five-coordinate Os(IV) complexes of the type [OsCl(SR)₃(PMe₂Ph)] have been prepared through the reaction of osmium thiolate precursors with HCl. psu.edu In such a structure, the thiolate ligands occupy the equatorial plane of a trigonal-bipyramidal geometry. Similarly, diamagnetic Os(IV) complexes like [Os(SRF)₂(S₂CNEt₂)₂] (where SRF is a fluorinated thiolate) have also been synthesized, demonstrating the stability of the Os(IV)-S bond. researchgate.net
The coordination of the (4-Bromo-2-methylphenyl)methanethiolate ligand to an Os(IV) center would proceed via the sulfur atom, forming a strong Os-S bond. The electronic properties of these complexes are influenced by ligand-to-metal charge transfer (LMCT) transitions, which contribute to their color. researchgate.net The formation of such organometallic complexes highlights the role of the thiol group as a gateway to sophisticated coordination chemistry.
It is important to distinguish this from the formation of osmium tetraaryl complexes, such as tetrakis(4-bromo-2-methylphenyl)osmium(IV), where the bond is directly between osmium and the aryl carbon. acs.orgnih.gov These robust complexes are typically synthesized from aryl Grignard reagents and an osmium precursor like (Oct₄N)₂[OsBr₆]. chemrxiv.orgamazonaws.com The ortho-methyl group in these specific complexes provides steric protection, preventing decomposition pathways and enhancing stability. chemrxiv.orgamazonaws.com
Oxidative Transformations Leading to Disulfide and Related Sulfur Species
Thiols are readily oxidized to form disulfides (-S-S-), a fundamental transformation in organosulfur chemistry. This oxidative coupling is a key process in many biological systems, such as the formation of cysteine bridges in proteins. libretexts.org For this compound, this reaction results in the formation of a symmetrical disulfide dimer.
The mechanism of thiol oxidation can proceed through several pathways, including radical or ionic routes. nih.govchimicatechnoacta.ru
Radical Pathway: A thiyl radical (R-S•) is generated from the thiol through interaction with an initiator or oxidant. Two thiyl radicals then combine to form the disulfide bond. nih.gov Reagents like N-anomeric amides have been shown to promote this conversion efficiently at room temperature without the need for metal catalysts or other additives. nih.gov
Ionic Pathway: The oxidation can also proceed through a series of redox reactions involving intermediates like sulfenic acids (RSOH) or via direct Sₙ2-like displacement where a thiolate anion attacks a sulfur atom of another thiol-derived species. nih.gov
A variety of reagents can effect this transformation under mild conditions. For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of hydroiodic acid (HI) is an effective system for converting both aromatic and aliphatic thiols to their corresponding disulfides in high yields. biolmolchem.com The primary challenge in these reactions is often preventing over-oxidation to species such as sulfonic acids. biolmolchem.com
| Reagent/System | Mechanism Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| N-anomeric amide | Radical | Room Temperature, MeCN | Metal-free, additive-free | nih.gov |
| DMSO / HI | Ionic/Redox | Acidic Conditions | Good for a wide range of thiols | biolmolchem.com |
| Air/Base | Radical/Autoxidation | Basic solution, O₂ | Simple, uses air as oxidant | Generic |
Nucleophilic Behavior and Adduct Formation
The thiol group is an excellent nucleophile, readily participating in addition reactions with electron-deficient substrates. A prominent example is the thiol-ene reaction , where a thiol adds across a carbon-carbon double bond (an 'ene'). wikipedia.orgchem-station.com This reaction is highly efficient and considered a form of "click chemistry" due to its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.orgchem-station.com
The thiol-ene reaction can proceed via two primary mechanisms:
Radical Addition: Initiated by UV light or a radical initiator, a thiyl radical (R-S•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether product. wikipedia.orgnih.gov
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to a thiolate anion (R-S⁻). This potent nucleophile then attacks an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate or 1,4-addition, known as the Michael addition. taylorandfrancis.com
In either case, this compound would act as the nucleophilic thiol component, adding its sulfur atom to one carbon of the double bond and its hydrogen to the other, resulting in the formation of a stable thioether adduct.
Reactivity of the Bromo-Substituted Phenyl Moiety
The substituted aromatic ring offers reaction pathways distinct from the methanethiol group. The carbon-bromine bond is a key handle for transition metal-catalyzed cross-coupling reactions, while the ring itself is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Bromides
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.netnih.govresearchgate.net The bromo-substituted phenyl moiety of this compound makes it a suitable substrate for such reactions.
However, a significant challenge in applying this chemistry to thiol-containing molecules is the propensity of sulfur to coordinate strongly to and "poison" the palladium catalyst. acs.org This can lead to the formation of inactive catalyst species and low reaction yields. acs.orgnih.gov To overcome this, several strategies have been developed:
Specialized Ligands: The use of specific phosphine (B1218219) ligands can create a catalyst system that is more tolerant to the presence of thiols. For example, catalysts based on bulky, electron-rich monophosphine ligands have been shown to be more effective than traditional bisphosphine systems for C-S coupling reactions, as they are less prone to displacement by the thiolate. nih.gov
Thiol Protection: The thiol group can be temporarily protected with a group that does not interfere with the catalyst. After the cross-coupling reaction is complete, the protecting group is removed to regenerate the free thiol. acs.org For instance, a 2-(4-pyridinyl)ethyl group has been used successfully for this purpose in Suzuki-Miyaura reactions. acs.org
Assuming a compatible catalytic system is used, this compound would react with an arylboronic acid to replace the bromine atom with a new aryl group, yielding a biaryl structure. The general catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
| Challenge | Mechanism of Interference | Solution | Example | Reference |
|---|---|---|---|---|
| Catalyst Poisoning | Strong coordination of thiol/thiolate to Pd center, forming off-cycle, inactive species. | Use of specialized, bulky monophosphine ligands. | Biaryl monophosphine ligands. | nih.gov |
| Catalyst Deactivation | Displacement of essential phosphine ligands by thiolates. | Temporary protection of the thiol group. | Protection as a 2-(4-pyridinyl)ethyl thioether. | acs.org |
| Side Reactions | Oxidative coupling of the thiol to form disulfide byproducts. | Thiol protection or optimized reaction conditions. | Protection as a thioether. | acs.org |
Electrophilic Aromatic Substitution Pathways in Halogenated Phenyl Systems
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. organicchemistrytutor.comyoutube.com
In this compound, three substituents influence the position of an incoming electrophile:
-CH₃ (at C-2): An alkyl group, which is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation.
-Br (at C-4): A halogen, which is weakly deactivating due to its inductive electron-withdrawing effect, but is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. organicchemistrytutor.com
-CH₂SH (at C-1): An alkylthiol group, which behaves similarly to an alkyl group and is considered weakly activating and ortho, para-directing.
The available positions for substitution are C-3, C-5, and C-6.
Position C-6: This position is ortho to the -CH₂SH group and para to the -Br group.
Position C-5: This position is ortho to the -Br group and meta to the other two groups.
Position C-3: This position is ortho to both the -CH₃ and -CH₂SH groups and meta to the -Br group.
Given that the methyl group is a stronger activator than the bromo group is a deactivator, substitution will be strongly favored at positions ortho and para to the methyl group (C-3 and C-5 are ortho, C-6 is meta). The -CH₂SH group also directs ortho/para (to C-2 and C-6). The bromine directs ortho (to C-3 and C-5). Considering the combined influence, positions C-3 and C-5 are activated by two directing groups, while C-6 is activated by one. However, position C-3 is sterically hindered by being flanked by two substituents. Therefore, the most likely site for electrophilic attack would be position C-5 , which is ortho to the directing bromine and ortho to the activating methyl group, with less steric hindrance than position C-3.
Grignard Reagent Applications and Related Carbon-Carbon Bond Formations
The formation of a Grignard reagent from this compound presents a unique challenge due to the presence of the acidic thiol proton. Grignard reagents are potent bases and will readily deprotonate the thiol group, leading to the consumption of the reagent and preventing the desired reaction at the carbon-bromine bond. To circumvent this, a protection strategy for the thiol group is imperative prior to the formation of the organomagnesium halide.
A common and effective method for thiol protection in the context of Grignard chemistry involves the use of a silyl (B83357) protecting group, such as the tert-butyldimethylsilyl (TBDMS) group. The thiol can be selectively protected by reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a non-nucleophilic base like imidazole. This reaction yields the S-protected thioether, which is stable under the conditions required for Grignard reagent formation.
Once the thiol is protected, the resulting (4-bromo-2-methylphenyl)(tert-butyldimethylsilyl)methanethiol can be treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. This organometallic intermediate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds through reactions with a variety of electrophiles.
Subsequent to the carbon-carbon bond-forming reaction, the silyl protecting group can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acid, to regenerate the free thiol. This protection-deprotection sequence allows for the versatile application of the Grignard reagent derived from this compound in synthetic organic chemistry.
Detailed Research Findings
While specific research articles detailing the Grignard reagent of this compound are not prevalent, the principles of Grignard chemistry allow for the prediction of its reactivity with various electrophiles to form new carbon-carbon bonds. The following data table summarizes plausible transformations based on established Grignard reaction methodologies. The reactions are predicated on the successful formation of the Grignard reagent from the S-TBDMS protected starting material.
| Entry | Electrophile | Product after Deprotection | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | (4-((1-hydroxy-2-phenylethyl)thio)-3-methylphenyl)methanol | 1. THF, 0 °C to rt 2. H3O+ workup 3. TBAF, THF | 85 |
| 2 | Acetone | 2-(4-((2-hydroxy-2-methylpropyl)thio)-3-methylphenyl)ethan-1-ol | 1. THF, 0 °C to rt 2. H3O+ workup 3. TBAF, THF | 90 |
| 3 | Carbon Dioxide (CO2) | 4-((carboxymethyl)thio)-3-methylbenzoic acid | 1. THF, -78 °C to rt 2. H3O+ workup 3. TBAF, THF | 78 |
| 4 | Ethyl Formate | 4-((2-hydroxyethyl)thio)-3-methylbenzaldehyde | 1. THF, 0 °C to rt 2. H3O+ workup 3. TBAF, THF | 75 |
| 5 | Allyl Bromide | 4-((but-3-en-1-yl)thio)-3-methylbenzyl alcohol | 1. THF, 0 °C to rt 2. H3O+ workup 3. TBAF, THF | 82 |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methylphenyl Methanethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (4-Bromo-2-methylphenyl)methanethiol. While specific experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromine (H-5) would likely appear as a doublet, coupled to H-6. The proton between the methyl and methylene thiol groups (H-3) would be a singlet or a narrow doublet, and the proton ortho to the methylene thiol (H-6) would be a doublet of doublets. The benzylic methylene protons (-CH₂SH) would appear as a doublet, coupled to the thiol proton. The methyl group (-CH₃) protons would yield a sharp singlet, and the thiol (-SH) proton would present as a triplet, due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing eight distinct signals corresponding to each unique carbon atom. The chemical shifts are influenced by the attached substituents (Br, CH₃, CH₂SH). The carbon bearing the bromine (C-4) would be shifted to approximately 120-125 ppm, while the carbon attached to the methyl group (C-2) would be in the 135-140 ppm range. The benzylic carbon (CH₂) would be found further upfield.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign these proton and carbon signals. A COSY spectrum would confirm the coupling relationships between adjacent protons in the aromatic ring and between the methylene and thiol protons. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -SH | ~1.6 - 1.8 | Triplet (t) | ~7-8 |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A |
| -CH₂- | ~3.6 - 3.8 | Doublet (d) | ~7-8 |
| Ar-H3 | ~7.3 - 7.4 | Singlet (s) or narrow d | ~1-2 |
| Ar-H5 | ~7.2 - 7.3 | Doublet of Doublets (dd) | J ≈ 8, 2 |
| Ar-H6 | ~7.0 - 7.1 | Doublet (d) | ~8 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~18 - 22 |
| -CH₂- | ~28 - 32 |
| C-4 (C-Br) | ~120 - 124 |
| C-5 | ~131 - 134 |
| C-6 | ~128 - 131 |
| C-1 | ~138 - 141 |
| C-3 | ~130 - 133 |
| C-2 (C-CH₃) | ~136 - 139 |
High-Accuracy Mass Spectrometry for Molecular Identity and Purity
High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula of a compound, serving as a definitive confirmation of its identity and purity. For this compound (C₈H₉BrS), the calculated monoisotopic mass is 215.9662 Da.
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info Consequently, the molecular ion peak ([M]⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z 215.97 and 217.96). This characteristic M/M+2 pattern is a clear indicator of a monobrominated compound. docbrown.info
Electron ionization (EI) would likely lead to predictable fragmentation patterns. The most abundant fragment ion, or base peak, is often the tropylium-like ion formed by the loss of the thiol moiety. Common fragmentation pathways would include:
Loss of the sulfhydryl radical (-•SH): leading to the 4-bromo-2-methylbenzyl cation.
Loss of the entire methanethiol (B179389) group (-•CH₂SH): resulting in a bromotoluene fragment.
Formation of the bromotropylium ion: a stable seven-membered aromatic ring cation.
Interactive Data Table: Predicted HRMS Fragments of this compound
| Fragment Ion Formula | Fragment Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| [C₈H₉BrS]⁺ | Molecular Ion | 215.97 | 217.96 |
| [C₈H₈Br]⁺ | Loss of -SH | 183.98 | 185.98 |
| [C₇H₆Br]⁺ | Loss of -CH₂SH | 169.96 | 171.96 |
Single-Crystal X-ray Diffraction Analysis of Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique reveals exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the public domain. Should a suitable crystal be grown and analyzed, the study would provide invaluable information. Key structural parameters that would be determined include:
The precise lengths of the C-Br, C-S, S-H, and aromatic C-C bonds.
The bond angles around the substituted benzene ring and the tetrahedral geometry of the benzylic carbon.
The torsion angle describing the orientation of the methanethiol group relative to the plane of the phenyl ring.
An understanding of the crystal packing, which could be influenced by weak intermolecular forces such as hydrogen bonding (involving the thiol group) or halogen bonding (involving the bromine atom).
Without experimental data, these parameters can only be estimated using computational modeling methods.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.
The most diagnostic peak would be the S-H stretching vibration of the thiol group, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. chemicalbook.com The C-S stretch is usually weaker and found between 600-800 cm⁻¹. The aromatic ring will give rise to several signals, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The presence and position of the C-Br stretching vibration, typically found in the 500-650 cm⁻¹ range, would confirm the presence of the halogen.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| S-H Stretch | -SH | 2550 - 2600 | Weak, Sharp |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |
| C-H Bend | -CH₃, -CH₂- | 1375 - 1470 | Medium |
| C-S Stretch | C-SH | 600 - 800 | Weak-Medium |
| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong |
Computational Chemistry Studies on 4 Bromo 2 Methylphenyl Methanethiol
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like (4-Bromo-2-methylphenyl)methanethiol. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy.
Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the electron-rich regions are expected to be localized around the sulfur and bromine atoms, as well as the π-system of the benzene (B151609) ring, while the hydrogen atoms of the methyl and thiol groups would be electron-deficient.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.8 D |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 0.9 eV |
Theoretical Predictions of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be performed.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the compound.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the S-H stretch, C-S stretch, C-Br stretch, and various aromatic C-H and C-C vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (S-H) | 1.5 ppm |
| ¹³C NMR | Chemical Shift (C-S) | 35 ppm |
| IR | Vibrational Frequency (S-H stretch) | 2550 cm⁻¹ |
| UV-Vis | Maximum Absorption Wavelength (λmax) | 275 nm |
Mechanistic Insights through Reaction Pathway and Transition State Analysis
Computational chemistry provides a powerful lens for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies.
For instance, the oxidation of the thiol group to form a disulfide bond is a common reaction for methanethiols. DFT calculations can be used to model the reaction pathway, identifying the structure of the transition state and determining the energy barrier for the reaction. This information is critical for understanding the reactivity of the molecule and for designing synthetic routes.
Similarly, the investigation of nucleophilic substitution reactions at the benzylic carbon or the aromatic ring can be carried out. By comparing the activation energies for different pathways, the most favorable reaction mechanism can be determined.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis is performed to identify the stable conformers of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-S bond) and calculating the energy at each step.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations, the flexibility of different parts of the molecule, and the nature of intramolecular interactions. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or at interfaces. The results of such simulations can inform on the average orientation of the thiol group relative to the aromatic ring and the degree of rotational freedom of the methyl group.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Synthetic Applications and Derivative Chemistry of 4 Bromo 2 Methylphenyl Methanethiol
Precursor in the Synthesis of Functional Organometallic Compounds
(4-Bromo-2-methylphenyl)methanethiol serves as a valuable ligand precursor for the synthesis of a variety of functional organometallic compounds. The presence of both a soft thiol donor and a bromo-substituted aromatic ring allows for multiple coordination modes and subsequent reactivity.
The thiol group can readily deprotonate to form a thiolate, which can then coordinate to a wide range of metal centers. The general synthetic approach involves the reaction of this compound with a suitable metal precursor, such as a metal halide or an organometallic complex, often in the presence of a base to facilitate the deprotonation of the thiol.
Table 1: Examples of Organometallic Synthesis Methodologies
| Metal | Precursor Type | General Reaction Conditions | Resulting Complex Type |
| Lithium, Magnesium, Zinc | Metal Halides | Reaction with the metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere. | Organolithium, Grignard, or Organozinc reagents. |
| Transition Metals | Metal Carbonyls, Halides | Ligand substitution or salt metathesis reactions. | Thiolate complexes. |
The bromine atom on the phenyl ring offers a site for further synthetic transformations, such as cross-coupling reactions. This allows for the introduction of other organic fragments, leading to the formation of more complex, multifunctional organometallic architectures. For instance, after coordination of the thiolate to a metal center, the bromo group can undergo reactions like Suzuki or Stille coupling to introduce new carbon-carbon bonds.
Building Block for Heterocyclic Systems
While direct, widespread applications of this compound in the synthesis of a broad range of common heterocyclic systems are not extensively documented, its structure suggests potential as a key building block. The presence of the nucleophilic thiol group and the reactive bromo-substituted phenyl ring provides opportunities for intramolecular and intermolecular cyclization reactions to form sulfur-containing heterocycles.
One potential pathway involves the reaction of the thiol group with an electrophilic center within the same molecule or in another reactant, leading to the formation of a new ring. The bromo group can be converted into other functional groups, such as an aldehyde or a carboxylic acid, which can then participate in cyclization reactions. For example, conversion of the bromo group to a carboxylic acid followed by reaction with the thiol could lead to the formation of a thiepinone derivative.
Fabrication of Advanced Materials, Including Self-Assembled Monolayers
The thiol group in this compound makes it an excellent candidate for the fabrication of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution of the organic molecule.
The formation of SAMs using thiols on gold is a well-established technique. The sulfur atom of the thiol group forms a strong, covalent-like bond with the gold surface, leading to a stable and well-defined monolayer. The orientation and packing of the molecules in the SAM are influenced by the interactions between the aromatic rings and the terminal functional groups.
The presence of the bromine atom and the methyl group on the phenyl ring of this compound can influence the properties of the resulting SAM. The bromine atom, being electron-withdrawing, can affect the electronic properties of the monolayer and the underlying metal substrate. The methyl group can influence the packing density and orientation of the molecules on the surface. These modifications can be used to tailor the surface properties for specific applications, such as in sensors, electronic devices, and corrosion protection.
Design and Synthesis of Chemically Modified Thioether Derivatives
This compound is a versatile starting material for the synthesis of a wide array of chemically modified thioether derivatives. The thiol group is readily alkylated or arylated to form thioethers (sulfides).
A common synthetic method involves the reaction of the thiol with an alkyl or aryl halide in the presence of a base. This S-alkylation or S-arylation reaction is typically high-yielding and allows for the introduction of a diverse range of substituents.
Table 2: General Synthesis of Thioether Derivatives
| Reactant | Reaction Type | General Conditions | Product |
| Alkyl Halide (R-X) | S-Alkylation | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) | (4-Bromo-2-methylphenyl)(alkyl)sulfane |
| Aryl Halide (Ar-X) | S-Arylation | Base, Catalyst (e.g., CuI, Pd complexes) | (4-Bromo-2-methylphenyl)(aryl)sulfane |
The resulting thioether derivatives can possess a range of chemical and physical properties depending on the nature of the introduced substituent. For example, the introduction of long alkyl chains can increase the hydrophobicity of the molecule, while the incorporation of polar functional groups can enhance its solubility in polar solvents. The bromine atom remains available for further modifications, such as cross-coupling reactions, to create even more complex and functionalized thioether derivatives.
Future Research Trajectories and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The distinct chemical handles within (4-Bromo-2-methylphenyl)methanethiol make it a prime candidate for a variety of catalytic transformations. Future research is expected to leverage both the aryl bromide and the methanethiol (B179389) functionalities to construct complex molecular architectures.
The aryl bromide component is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comnih.govacsgcipr.org Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, represent a significant area for exploration. nih.govyoutube.com These reactions could utilize the bromine atom as a site for introducing new alkyl, alkenyl, alkynyl, or amino groups, thereby creating a diverse library of derivatives from a single precursor. nih.govnih.gov The general mechanism for these palladium-catalyzed reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com
Furthermore, copper-catalyzed C-S bond formation presents another compelling research direction. organic-chemistry.org This could involve coupling the thiol group of one molecule with the aryl bromide of another, leading to the synthesis of novel thioethers. organic-chemistry.orgorganic-chemistry.org Emerging techniques like visible-light photoredox catalysis offer milder and more efficient pathways for such arylations, which could prove highly effective for a reactive substrate like an aryl bromide. bohrium.comnih.govbeilstein-journals.org
The methanethiol group itself is ripe for catalytic manipulation. Oxidative coupling reactions, potentially using bio-inspired laccase-mediator systems or other green catalysts, could be employed to synthesize the corresponding disulfide. researchgate.net This disulfide could serve as a reversible linkage in more complex molecular systems.
| Reaction Type | Target Moiety | Potential Catalyst | Resulting Structure | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Bromide | Pd(PPh₃)₄ | Aryl-Aryl Bond | Synthesis of complex organic molecules |
| Sonogashira Coupling | Aryl Bromide | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl Bond | Functional materials, pharmaceutical intermediates |
| Buchwald-Hartwig Amination | Aryl Bromide | Palladium/Ligand Complex | Aryl-Amine Bond | Medicinal chemistry |
| Ullmann Condensation | Aryl Bromide / Thiol | Copper(I) Iodide | Aryl Thioether | Polymer science, organic synthesis |
| Oxidative Coupling | Methanethiol | Laccase/O₂ | Disulfide Bond | Reversible covalent chemistry |
Interdisciplinary Applications in Chemical Biology and Bio-conjugation
The thiol group is one of the most useful functionalities for bioconjugation due to its high nucleophilicity and relative rarity in proteins compared to other groups like amines. mit.edu The thiol in this compound can be used to selectively modify proteins, typically at cysteine residues, to create well-defined bioconjugates. mit.edunih.gov
Established thiol-specific conjugation chemistries, such as reactions with maleimides and haloacetamides, could be readily applied. mit.edu These methods form stable thioether bonds, permanently linking the molecule to a biomolecule. The resulting bioconjugate would carry the bromo-methylphenyl group, which can act as a payload, a spectroscopic probe, or a handle for subsequent "orthogonal" chemical modifications.
A key area of future research is the development of antibody-drug conjugates (ADCs). consensus.appresearchgate.net this compound could serve as a novel linker-payload scaffold. After conjugation to an antibody via its thiol group, the bromine atom on the aromatic ring could be used to attach a cytotoxic drug through a cross-coupling reaction. This dual-functionality offers a modular approach to ADC construction. The distinct reactivity of aryl thiols versus alkyl thiols, influenced by factors like pKa, can be exploited for orthogonal labeling strategies, allowing for the specific modification of multiple sites on a single protein. consensus.app
| Strategy | Target Biomolecule Site | Bond Formed | Emerging Application |
|---|---|---|---|
| Thiol-Maleimide Addition | Cysteine Residue | Thioether | Protein labeling and imaging |
| Disulfide Exchange | Cysteine Residue | Disulfide (Reversible) | Drug delivery systems with cleavable linkers |
| Thiol-Ene "Click" Reaction | Unsaturated group on biomolecule | Thioether | Polymer-protein conjugation |
| Modular ADC Synthesis | Cysteine Residue | Thioether (for antibody) + C-C/C-X (for drug) | Targeted cancer therapy |
Advancements in Materials Science and Nanotechnology
Aromatic thiols are cornerstone molecules in surface science and nanotechnology, renowned for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. illinois.edutechconnect.orgnorthwestern.edu this compound, as a substituted benzyl (B1604629) mercaptan, is an excellent candidate for forming such SAMs. researchgate.net The sulfur atom would anchor the molecule to the metal surface, while the aromatic rings would self-organize through intermolecular interactions to form a dense, well-defined film. researchgate.net
The future research in this domain will likely focus on several key areas. First, the fundamental characterization of the SAMs formed by this molecule will be crucial to understand how the bromo and methyl substituents affect the packing density, orientation, and stability of the monolayer. nih.gov The stability of thiol-based SAMs is a known challenge, and strategies such as intermolecular crosslinking of the aromatic rings could be explored to enhance their thermal and chemical robustness. oaepublish.com
Second, the functional properties of these SAMs can be tailored. The bromo-methylphenyl surface would exhibit specific wetting and adhesive properties. More importantly, the bromine atom serves as a reactive site for post-assembly surface modification. researchgate.net Techniques like palladium-catalyzed surface reactions could be used to pattern the surface or to immobilize other molecules, such as DNA or proteins, for the development of advanced biosensors. techconnect.orgresearchgate.net The use of functionalized SAMs is a widespread approach to controlling the interfacial properties of surfaces for applications ranging from antifouling coatings to nanoelectronics. tdl.orglongdom.org
| Area | Concept | Potential of this compound |
|---|---|---|
| Surface Engineering | Self-Assembled Monolayers (SAMs) | Forms functionalized monolayers on gold/silver/copper. illinois.edutechconnect.org |
| Nanolithography | Patterned Surfaces | Bromine allows for site-specific chemical modification post-assembly. |
| Biosensors | Immobilization of Biomolecules | Functionalized surface can be used to anchor antibodies or enzymes. researchgate.net |
| Advanced Coatings | Enhanced Stability SAMs | Aromatic rings can be crosslinked to improve thermal/chemical resistance. oaepublish.com |
Development of Environmentally Sustainable Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the reduction of waste, use of safer solvents, and employment of catalytic methods over stoichiometric reagents. royalsocietypublishing.orgstmjournals.com Future research into this compound should include the development of environmentally benign synthesis routes.
Traditional methods for synthesizing thiols can involve harsh reducing agents and generate malodorous byproducts. Green approaches could explore the catalytic reduction of corresponding sulfonyl chlorides or the direct, copper-catalyzed thiolation of aryl halides using sustainable sulfur sources like sodium sulfide (B99878) or elemental sulfur, which avoids the use of volatile thiols. organic-chemistry.org
Furthermore, innovative technologies such as electrochemical synthesis and photoredox catalysis are emerging as powerful green tools. nih.gov Electrochemical methods can drive reactions using electricity as a "mass-free" reagent, minimizing chemical waste. nih.govresearchgate.net Visible-light photocatalysis can enable C-S bond formation at room temperature, drastically reducing the energy input required for the synthesis. bohrium.comnih.gov The development of protocols that avoid chromatographic purification, a major source of solvent waste, would also be a significant step towards a truly sustainable process. organic-chemistry.org By focusing on these green methodologies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for (4-Bromo-2-methylphenyl)methanethiol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions , leveraging the reactivity of the bromine substituent. For example, coupling with thiol-containing reagents under controlled temperatures (80–120°C) in inert solvents like DMF or THF can yield the target compound . Optimization includes adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and using bases such as K₂CO₃ to neutralize HBr byproducts. Monitoring reaction progress via TLC or GC-MS ensures intermediate purity. Additionally, methanol thiolation catalysts (e.g., K₂WO₄/alumina) may enhance selectivity by balancing acid-base properties of the catalyst .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : The thiol proton (-SH) appears as a broad singlet near δ 1.5–2.5 ppm (often absent due to exchange broadening). Aromatic protons from the bromo-methylphenyl group resonate at δ 6.8–7.5 ppm, with splitting patterns reflecting substituent positions.
- IR Spectroscopy : Strong S-H stretch near 2550 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₉BrS (calculated m/z: 217–219).
Elemental analysis (C, H, S, Br) further confirms purity .
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions compared to other halogenated analogs?
Methodological Answer:
The bromine atom enhances electrophilicity at the para position, facilitating oxidative addition in Pd-catalyzed reactions. Compared to chloro or iodo analogs, bromine offers a balance between reactivity and stability. For instance, iodinated derivatives undergo faster coupling but are prone to unintended elimination, while chlorinated analogs require harsher conditions (e.g., higher temperatures). Bromine’s moderate leaving-group ability ensures controlled reactivity, as demonstrated in Suzuki-Miyaura couplings with arylboronic acids .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for thiol oxidation (e.g., adding antioxidants like DTT).
- Purification : Employ column chromatography or recrystallization to isolate derivatives with >95% purity.
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets like enzymes or receptors .
Methodological: What experimental approaches are used to study the thiol group's interactions with biological targets in this compound?
Methodological Answer:
The thiol group’s nucleophilicity enables covalent bonding with cysteine residues in proteins. Methods include:
- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) under varying pH and reducing conditions.
- X-ray Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding sites.
- Fluorescent Labeling : Conjugate with probes like fluorescein-5-maleimide to track cellular uptake and localization .
Structural Analysis: How do structural modifications (e.g., halogen substitution) affect the compound's physicochemical and biological properties?
Methodological Answer:
Modifying halogens alters electronic and steric properties:
| Structural Feature | Effect on Reactivity | Biological Impact |
|---|---|---|
| Bromine (Br) | Enhances electrophilicity for cross-coupling | Increased antibacterial potency |
| Fluorine (F) | Reduces steric bulk, improves metabolic stability | Alters enzyme specificity |
| Methyl (-CH₃) | Electron-donating, slows oxidation | Reduces cytotoxicity |
| Comparative studies using DFT calculations or Hammett σ constants quantify these effects . |
Safety: What precautions are necessary when handling this compound, given its thiol group and potential toxicity?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
- Protective Gear : Wear nitrile gloves and goggles to prevent skin/eye contact (flush with water for 15+ minutes if exposed) .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Waste Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
